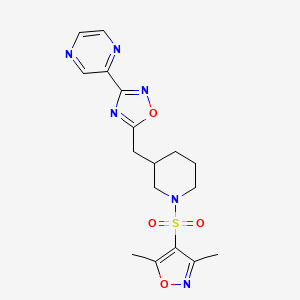
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for its unique properties. CPP is a potent and selective inhibitor of protein kinase Mζ (PKMζ), an enzyme that plays a crucial role in the maintenance of long-term memory.
Mechanism of Action
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide selectively inhibits PKMζ by binding to its ATP-binding site. PKMζ is a persistently active kinase that is involved in the maintenance of long-term memory. By inhibiting PKMζ, this compound disrupts the consolidation and reconsolidation of long-term memory.
Biochemical and Physiological Effects:
This compound has been shown to disrupt the consolidation and reconsolidation of long-term memory in various animal models. This suggests that PKMζ plays a critical role in the maintenance of long-term memory. In addition, this compound has been shown to have anxiolytic effects in animal models, suggesting that PKMζ may also be involved in anxiety-related behaviors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for PKMζ. This allows researchers to study the specific role of PKMζ in various biological processes. However, one of the limitations of using this compound is its relatively low potency compared to other PKMζ inhibitors. This may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide. One area of research is the development of more potent and selective PKMζ inhibitors. This would allow researchers to study the role of PKMζ in more detail. Another area of research is the use of this compound in the treatment of various memory disorders, such as Alzheimer's disease. Finally, the role of PKMζ in other biological processes, such as anxiety-related behaviors, is an area of research that requires further investigation.
Synthesis Methods
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide can be synthesized using a method called solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides and small proteins. In this method, the peptide chain is synthesized on a solid support, and each amino acid is added one by one until the desired peptide is obtained. This compound is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which involves the use of Fmoc-protected amino acids.
Scientific Research Applications
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been extensively used in scientific research for its ability to selectively inhibit PKMζ. PKMζ is an atypical protein kinase that is involved in the maintenance of long-term memory. This compound has been shown to disrupt the consolidation and reconsolidation of long-term memory in various animal models. This makes this compound a valuable tool for studying the molecular mechanisms of memory formation and storage.
properties
IUPAC Name |
4-amino-1-cyclopentyl-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-19-8-4-7-15-13(18)12-11(14)9-17(16-12)10-5-2-3-6-10/h9-10H,2-8,14H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCHWWFJEFMUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN(C=C1N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B2637775.png)



![3-[(Trimethylsilyl)methyl]cyclobutan-1-one](/img/structure/B2637783.png)
![3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/no-structure.png)
![N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2637785.png)
![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2637787.png)
![N-benzyl-4-ethylbenzo[d]thiazol-2-amine](/img/structure/B2637791.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2637794.png)
![Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate](/img/structure/B2637795.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2637797.png)
